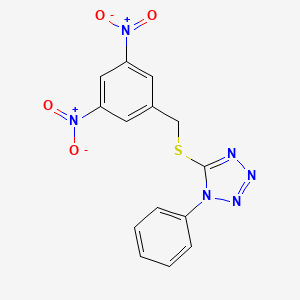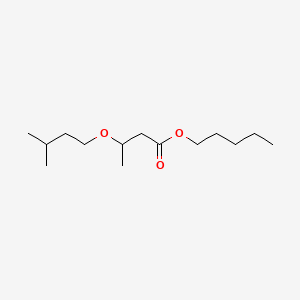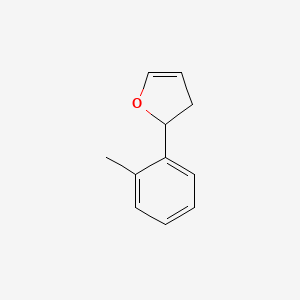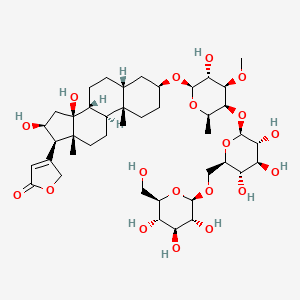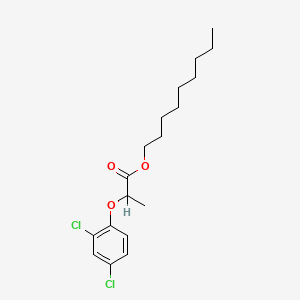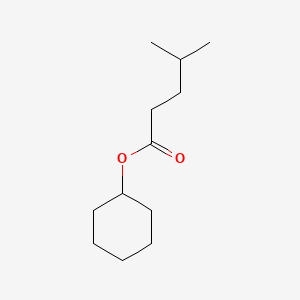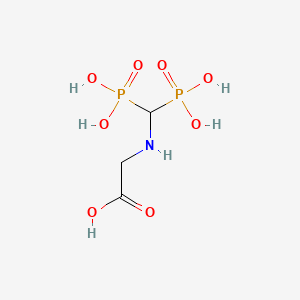
N-(Diphosphonomethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphosphonomethyl)glycine is a diphosphonic acid derivative known for its unique chemical properties and applications This compound is characterized by the presence of two phosphonic acid groups attached to a glycine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(Diphosphonomethyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with formaldehyde and a tertiary base in an alcoholic solution. After the reaction is complete, a dialkyl phosphite is added, followed by hydrolysis and acidification to yield the desired product . Another method involves the Petasis reaction between glyoxylic acid, α-amino phosphonates, and organylboronic acid, which offers preparative simplicity and high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Diphosphonomethyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonic acid groups, which can participate in complex formation and other chemical interactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can lead to the formation of various substituted glycine compounds.
Aplicaciones Científicas De Investigación
N-(Diphosphonomethyl)glycine has a wide range of scientific research applications. In materials science, it has been used to prepare titanium (IV) salts, which exhibit unique properties such as porosity and proton conductivity . In chemistry, it serves as a building block for the synthesis of other complex molecules. In biology and medicine, derivatives of this compound have been studied for their immunotropic activity and potential therapeutic uses .
Mecanismo De Acción
The mechanism of action of N-(Diphosphonomethyl)glycine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as horseradish peroxidase by a competitive mechanism . This inhibition can lead to the accumulation of free radicals and disruption of normal cellular processes.
Comparación Con Compuestos Similares
N-(Diphosphonomethyl)glycine can be compared to other similar compounds such as N-(phosphonomethyl)glycine (glyphosate). While both compounds contain phosphonic acid groups, this compound has two such groups, which confer different chemical properties and reactivity. Other similar compounds include various N-phosphonomethyl-α-amino acids, which share structural similarities but differ in their specific functional groups and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable subject of study for researchers in chemistry, biology, and materials science.
Propiedades
Número CAS |
55339-21-4 |
|---|---|
Fórmula molecular |
C3H9NO8P2 |
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
2-(diphosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H9NO8P2/c5-2(6)1-4-3(13(7,8)9)14(10,11)12/h3-4H,1H2,(H,5,6)(H2,7,8,9)(H2,10,11,12) |
Clave InChI |
PUOUFDPPEXJKCL-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)NC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


